2,3-Diphenyl-2H-azirine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16483-98-0 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2,3-diphenyl-2H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
GSIWSQWJNJISAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=N2)C3=CC=CC=C3 |
Other CAS No. |
16483-98-0 |
Synonyms |
2,3-Diphenyl-2H-azirine |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
The synthesis of 2,3-diphenyl-2H-azirine can be achieved through several routes. A common method involves the reaction of phenyl benzyl (B1604629) ketone with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) to form the corresponding oxime, which is then cyclized. rsc.org Another efficient method is the cesium carbonate-mediated cyclization of 1,2-diphenylethanone O-acetyl oxime. orgsyn.org The intramolecular cyclization of vinyl azides, often facilitated by thermal or photochemical means, also provides a pathway to this compound. smolecule.comnih.gov
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.92 (d, J = 5.0 Hz, 2H), 7.62-7.54 (m, 3H), 7.30-7.24 (m, 3H), 7.16 (d, J = 5.0 Hz, 2H), 3.33 (s, 1H) rsc.org |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 163.5 (C), 140.9 (C), 133.2 (C), 129.9 (CH), 129.3 (CH), 128.3 (CH), 127.1 (CH), 126.1 (CH), 124.1 (CH), 34.5 (CH) rsc.org |
| Raman Spectroscopy | Prominent modes at ~997 and 1602 cm⁻¹ (phenyl stretch and scissoring), 1747 cm⁻¹ (N=C stretch). researchgate.net |
| Infrared Spectroscopy | Peaks include those at 2964 cm⁻¹, 2993 cm⁻¹, 3012 cm⁻¹, 3039 cm⁻¹, 3064 cm⁻¹, and 3093 cm⁻¹. rsc.org |
Mechanistic Investigations of 2,3 Diphenyl 2h Azirine Reactivity
Photochemical Transformations of 2,3-Diphenyl-2H-azirine
The photochemistry of this compound is characterized by the formation of several key intermediates, including nitrile ylides, ketenimines, and vinylnitrenes. The specific pathway and the resulting products are often dependent on the irradiation wavelength and the reaction conditions.
Generation and Subsequent Reactivity of Nitrile Ylides from 2H-Azirines
Upon irradiation with ultraviolet light, this compound undergoes a heterolytic cleavage of the C-C single bond, leading to the formation of a benzonitrile (B105546) ylide. acs.orgnih.gov This 1,3-dipolar species is a key intermediate that can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to afford five-membered heterocyclic rings. acs.orgnih.govresearchgate.net
The photochemical generation of the nitrile ylide from this compound allows for cycloaddition reactions with a range of electron-deficient olefins. acs.org For instance, the reaction with substituted methylene (B1212753) lactones proceeds with excellent regio- and stereoselectivity. researchgate.net Similarly, cycloadditions with carbon dioxide have been reported, yielding oxazolone (B7731731) derivatives. d-nb.info The rate constants for these cycloaddition reactions are significantly high, ranging from 4 × 10⁵ to 7 × 10⁹ M⁻¹s⁻¹. acs.org
The reactivity of the photochemically generated nitrile ylide is not limited to cycloadditions. In the presence of alcohols, it can be protonated to form azaallenium cations, which exhibit their own unique reactivity. acs.org
Table 1: Examples of [3+2] Cycloaddition Reactions of Nitrile Ylides from this compound
| Dipolarophile | Product Type | Reference |
| Electron-deficient olefins | 5-membered N-heterocycles | acs.org |
| Substituted methylene lactones | Spiroheterocyclic products | researchgate.net |
| Carbon Dioxide | Oxazolones | d-nb.info |
| Aldehydes and Ketones | 3-Oxazolines | scispace.com |
| Acrylamides | 2H-Pyrroles | acs.org |
Formation and Fate of Ketenimines and Vinylnitrenes in 2H-Azirine Photochemistry
While C-C bond cleavage to form nitrile ylides is a major photochemical pathway for this compound, under certain conditions, C-N bond cleavage can also occur, leading to the formation of vinylnitrenes. acs.orgscispace.com The formation of these intermediates is often wavelength-dependent. scispace.comresearchgate.net For instance, irradiation at longer wavelengths can favor the formation of vinylnitrenes. scispace.com
Triplet vinylnitrenes have been detected as transient intermediates in laser flash photolysis studies. acs.org These species can be intercepted by trapping agents like oxygen to yield products such as benzaldehyde. acs.org In the absence of a trapping agent, the vinylnitrene can rearrange to form a more stable ketenimine. acs.orgscispace.comdigitellinc.com The formation of ketenimines has been observed in cryogenic argon matrices. acs.orgdigitellinc.com
It is important to note that the substitution pattern on the azirine ring can significantly influence the photochemical pathway. For example, the photolysis of 3-methyl-2-phenyl-2H-azirine primarily yields products derived from a vinylnitrene intermediate, whereas 2-methyl-3-phenyl-2H-azirine preferentially forms a nitrile ylide. acs.org
Photoinduced Electrocyclization Processes of 2H-Azirines
Photoinduced electrocyclization represents another significant reaction pathway for 2H-azirines, often initiated by the photodenitrogenation of vinyl azides to form the azirine in situ. nih.gov The photochemically excited 2H-azirine can then undergo ring-opening to a nitrile ylide, which can subsequently cyclize. nih.gov This methodology has been effectively utilized in flow chemistry to synthesize dihydropyrroles from vinyl azides and activated alkenes. nih.gov The process involves the in-situ formation of the 2H-azirine, followed by its photo-induced ring opening to the nitrile ylide, which is then trapped by the alkene in a [3+2] cycloaddition. nih.gov
Another example of a photoinduced electrocyclization process involves the conversion of 3,5-diphenylisoxazole (B109209) to 2,5-diphenyloxazole. scispace.com This transformation proceeds through the initial formation of 2-benzoyl-3-phenyl-2H-azirine, which upon further irradiation at a shorter wavelength, cleaves its C-C bond to form a nitrile ylide that then cyclizes to the oxazole (B20620). scispace.com
Photomechanical Behavior in Crystalline States of this compound
Crystals of this compound exhibit interesting photomechanical behavior. digitellinc.com When irradiated with 254 nm light, needle-like crystals have been observed to form spherical bubbles. digitellinc.com This phenomenon is attributed to the photochemical reaction within the crystal lattice, causing an expansion around void space channels present in the crystal structure. digitellinc.comosti.gov
This photomechanical response is highly dependent on the crystal packing. A dimethyl-substituted derivative, 2,3-di-p-tolyl-2H-azirine, which crystallizes without these void spaces, does not exhibit any mechanical behavior upon irradiation. digitellinc.com This finding supports the hypothesis that the void channels are crucial for the observed bubble formation and indicates that the this compound molecule is capable of rotation within its solid state. digitellinc.com The study of such photo-responsive materials is of interest for their potential applications in areas like electronics and robotics. digitellinc.com
Thermal Reactions and Ring Transformations of this compound
In addition to photochemical transformations, this compound undergoes a variety of thermal reactions, primarily involving ring-opening and subsequent rearrangements or cycloadditions.
C-C Single Bond Cleavage Pathways in 2H-Azirines
While photochemical excitation readily leads to C-C bond cleavage to form nitrile ylides, achieving this thermally requires a significant energy barrier. acs.org However, heating this compound to high temperatures (250 °C) in a sealed tube results in a complex mixture of products arising from various rearrangements and intermolecular reactions. rsc.org
The major products identified from the thermolysis of this compound include 2-phenylindole, 2,3,4,5-tetraphenylpyrrole, and 2,4,5-triphenylimidazole. rsc.org Minor products such as tetraphenylpyrazine, tetraphenylpyrimidine, and pentaphenylpyridine (B1633932) have also been isolated. rsc.org The formation of these products suggests that the initial C-C bond cleavage is followed by a cascade of complex reactions. It has been shown that benzonitrile is not an intermediate in the main reaction pathway. rsc.org
Transition metal catalysis can facilitate the C-C bond cleavage of 2H-azirines under milder conditions. For example, photocatalyzed reactions with electron-deficient alkynes can lead to the formation of highly functionalized pyrroles through C-C bond cleavage. nih.gov
Table 2: Major Products from the Thermolysis of this compound at 250 °C
| Product | Chemical Class | Reference |
| 2-Phenylindole | Indole (B1671886) | rsc.org |
| 2,3,4,5-Tetraphenylpyrrole | Pyrrole (B145914) | rsc.org |
| 2,4,5-Triphenylimidazole | Imidazole (B134444) | rsc.org |
| 1-Benzyl-2,4,5-triphenylimidazole | Imidazole | rsc.org |
Ring Expansion Reactions to Oxazoles and Other Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through ring expansion reactions. smolecule.com A notable example is its conversion to 4,5-substituted oxazoles. For instance, a reaction of this compound can lead to the formation of a trifluoromethylated oxazole derivative in a 77% yield. smolecule.com
The formation of oxazoles can also be achieved through the reaction of 2-halo-2H-azirines with water, which initially produces a 2-hydroxy-2H-azirine. This intermediate can then react further to form 3-oxazolines. core.ac.uk Another strategy involves the photochemical generation of nitrile ylides from 2H-azirines, which then participate in dipolar cycloaddition reactions with aldehydes and ketones to furnish 3-oxazolines. core.ac.uk
Furthermore, the reaction of 2-acylazirines, which can be derived from vinyl azides, can rearrange to form oxazoles in the presence of a base. researchgate.net Iron-containing catalysts have also been shown to be effective in promoting the isomerization of various azirines, leading to the formation of five-membered nitrogen heterocycles. mdpi.com
In addition to oxazoles, this compound can be a building block for other heterocycles. For example, its reaction with diazo compounds can lead to 2,3-dihydroazetes. acs.org Moreover, reactions of substituted 2H-azirines can yield 2H- nih.govcore.ac.ukoxazines. core.ac.uk
Nucleophilic and Electrophilic Reactivity of this compound
The high ring strain of the 2H-azirine ring makes it susceptible to nucleophilic attack, a reaction that relieves some of this strain. core.ac.uk The polarized carbon-nitrogen double bond confers electrophilic character to the azirine ring, making it a target for various nucleophiles. core.ac.uksemanticscholar.org
Nucleophilic Addition to the Azirine Ring System
The reaction of this compound with organolithium reagents has been shown to be an effective method for the synthesis of functionalized aziridines. smolecule.combeilstein-journals.orgbeilstein-journals.org These reactions can proceed with high yields and, notably, can be highly diastereoselective. smolecule.combeilstein-journals.orgbeilstein-journals.org For example, the addition of phenyllithium (B1222949) to this compound yields 2,2,3-triphenylaziridine. beilstein-journals.orgbeilstein-archives.org Furthermore, the reaction with hexyllithium or isobutyllithium (B1630937) proceeds with complete diastereoselectivity, with the organolithium attacking from the less sterically hindered face of the azirine ring. beilstein-journals.orgbeilstein-journals.org
While the reactions with organolithium reagents are well-documented, the interaction of this compound with Grignard reagents has been less thoroughly investigated. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org Early studies on this compound indicated that the addition of Grignard reagents follows a general pattern of nucleophilic attack, with the resulting aziridines formed from the approach of the nucleophile to the less hindered face of the azirine. semanticscholar.org This is in contrast to the reactions with alkyl 2H-azirine-2-carboxylates, where a syn-addition is often observed due to a chelating effect with the carboxylate group. semanticscholar.org
| Organometallic Reagent | Product | Yield | Diastereoselectivity | Reference |
| Phenyllithium | 2,2,3-Triphenylaziridine | 62% | - | beilstein-journals.orgbeilstein-archives.org |
| Hexyllithium | cis-2-Hexyl-2,3-diphenylaziridine | 52% | High | beilstein-journals.orgbeilstein-journals.org |
| Isobutyllithium | cis-2-Isobutyl-2,3-diphenylaziridine | 45% | High | beilstein-journals.orgbeilstein-journals.org |
This compound and its derivatives readily react with a variety of nitrogen, oxygen, and sulfur nucleophiles. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org These reactions typically involve the nucleophilic addition to the C=N bond, which can lead to the formation of stable aziridines or subsequent ring-opened products. core.ac.uk
Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles such as aniline (B41778) and methylamine (B109427) have been studied with 2-halo-2H-azirines. core.ac.uk For instance, the reaction of a 2-bromo-2H-azirine with aniline can yield the corresponding 2-phenylamino-2H-azirine. core.ac.uk With methylamine, the reaction can lead to the formation of α-diimines through a process involving halide displacement, addition to the imine bond, ring opening, and elimination of ammonia. core.ac.uk
Oxygen Nucleophiles: The reaction of 2-halo-2H-azirines with water leads to the formation of 2-hydroxy-2H-azirines. core.ac.uk Similarly, the addition of methanol (B129727) to 2H-azirines bearing phosphorus substituents occurs in a regioselective manner. semanticscholar.org
Sulfur Nucleophiles: Benzenethiol is a representative sulfur nucleophile that adds to 2H-azirines with phosphorus substituents. semanticscholar.org This addition is regioselective, and if a methyl group is present on the resulting aziridine (B145994) ring, a subsequent ring-opening reaction can occur. semanticscholar.org
| Nucleophile | Substrate | Product Type | Reference |
| Aniline | 2-Bromo-2H-azirine derivative | 2-Phenylamino-2H-azirine | core.ac.uk |
| Methylamine | 2-Bromo-2H-azirine derivative | α-Diimine | core.ac.uk |
| Water | 2-Bromo-2H-azirine derivative | 2-Hydroxy-2H-azirine | core.ac.uk |
| Methanol | Phosphorylated 2H-azirine | Aziridine | semanticscholar.org |
| Benzenethiol | Phosphorylated 2H-azirine | Aziridine/Ring-opened product | semanticscholar.org |
2-Halo-2H-azirines are particularly interesting substrates as they can undergo nucleophilic attack at two positions: the iminic carbon and the carbon bearing the halogen. This allows for halide displacement reactions, providing a route to new 2H-azirine derivatives. core.ac.uk
The reaction of 2-bromo- and 2-iodo-2H-azirine-2-carboxylates with potassium phthalimide (B116566) results in the displacement of the halide to form 2-phthalimido-2H-azirine derivatives. core.ac.uk The yield of these reactions can be high, especially with the 2-bromo derivative. core.ac.uk While 2-iodo-2H-azirines are expected to undergo halide displacement more readily, their lower stability can lead to moderate yields of the substitution product. core.ac.uk
Halide displacement has also been observed in reactions with other nucleophiles. For example, the reaction of a 2-bromo-2H-azirine with water leads to a 2-hydroxy-2H-azirine through a nucleophilic substitution pathway. core.ac.uk Similarly, reactions with ethanolamine (B43304) can involve an initial halide displacement. core.ac.uk
| Halogen | Nucleophile | Product | Yield | Reference |
| Bromo | Potassium Phthalimide | Ethyl 3-phenyl-2-phthalimido-2H-azirine-2-carboxylate | 96% | core.ac.uk |
| Iodo | Potassium Phthalimide | Ethyl 3-phenyl-2-phthalimido-2H-azirine-2-carboxylate | 35% | core.ac.uk |
| Iodo | Potassium Phthalimide | A different 2-phthalimido-2H-azirine derivative | 28% | core.ac.uk |
| Halo | Potassium Phthalimide | A different 2-phthalimido-2H-azirine derivative | 5% | core.ac.uk |
Electrophilic Activation and Subsequent Transformations of 2H-Azirines
The reactivity of the 2H-azirine ring is significantly influenced by the presence of a lone pair of electrons on the nitrogen atom and the inherent ring strain. The nitrogen atom acts as a nucleophilic center, readily interacting with various electrophiles. This interaction, termed electrophilic activation, enhances the reactivity of the azirine ring, making the imine carbon atom more susceptible to nucleophilic attack and facilitating a variety of subsequent transformations. core.ac.ukresearchgate.net This activation can be achieved using Brønsted acids, Lewis acids, or transition metal complexes, leading to a diverse array of heterocyclic and open-chain products.
Activation by Brønsted Acids and Strong Electrophiles
In the presence of Brønsted acids, 2H-azirines are typically protonated at the nitrogen atom. core.ac.uk This initial protonation increases the electrophilicity of the C=N bond, priming the molecule for subsequent reactions. For instance, the reaction of 3-phenyl-2H-azirine with carboxylic acids like benzoic acid and various haloacetic acids proceeds through nitrogen protonation, followed by nucleophilic attack of the carboxylate to yield amides. core.ac.uk
A powerful, non-acidic electrophile used for activating 2H-azirines is triflic anhydride (B1165640) (Tf₂O). The activation of 2-aryl-2H-azirines with Tf₂O generates a highly reactive 1-trifloyl-aziridin-2-yl triflate intermediate. This intermediate readily undergoes nucleophilic addition. For example, reaction with 3-amino-2-fluoropyridines triggers a cascade process involving nucleophilic addition, subsequent cyclization via Signal-to-Noise Average (SNAr), desulfonylation, and oxidation to regioselectively produce 2-aryl-pyrido[2,3-b]pyrazines. bohrium.com
The optimization of this transformation has been explored with various substituted 2-aryl-2H-azirines, demonstrating the scope of the methodology. bohrium.com
| Entry | Ar (in 2-Aryl-2H-azirine) | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-pyrido[2,3-b]pyrazine | 60 |
| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-pyrido[2,3-b]pyrazine | 55 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-pyrido[2,3-b]pyrazine | 41 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-pyrido[2,3-b]pyrazine | 52 |
| 5 | 4-Bromophenyl | 2-(4-Bromophenyl)-pyrido[2,3-b]pyrazine | 45 |
| 6 | 2-Naphthyl | 2-(2-Naphthyl)-pyrido[2,3-b]pyrazine | 38 |
| 7 | 2-Thienyl | 2-(2-Thienyl)-pyrido[2,3-b]pyrazine | 20 |
Table 1: Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines via Electrophilic Activation of 2H-Azirines with Tf₂O. Data sourced from reference bohrium.com.
Activation by Lewis Acids
Lewis acids are commonly employed to activate 2H-azirines by coordinating to the nitrogen lone pair, thereby increasing the electrophilicity of the imine carbon. diva-portal.org This strategy has been successfully applied in various synthetic transformations.
Boron Trifluoride Etherate (BF₃·Et₂O): The reaction of this compound with nitriles in the presence of the Lewis acid BF₃·Et₂O leads to the formation of 2-substituted 4,5-diphenylimidazoles. The reaction proceeds via the formation of a 1-azaallyl cation intermediate after the Lewis acid-coordinated azirine ring opens. researchgate.net The yields of the resulting imidazoles are generally moderate to good, depending on the nitrile used. researchgate.net
| Entry | Nitrile (R-CN) | Product | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | 2-Methyl-4,5-diphenylimidazole | 78 |
| 2 | Propionitrile (CH₃CH₂CN) | 2-Ethyl-4,5-diphenylimidazole | 75 |
| 3 | Benzonitrile (PhCN) | 2,4,5-Triphenylimidazole | 85 |
| 4 | Acrylonitrile (CH₂=CHCN) | 2-Vinyl-4,5-diphenylimidazole | 40 |
Table 2: Formation of Imidazoles from this compound and Nitriles Catalyzed by BF₃·Et₂O. Data sourced from reference researchgate.net.
Zinc Chloride (ZnCl₂): A diastereoselective Joullié–Ugi three-component reaction has been developed using ZnCl₂ as a catalyst. This reaction involves 2H-azirines, isocyanides, and carboxylic acids to produce highly functionalized N-acylaziridine-2-carboxamide derivatives with yields reaching up to 82%. core.ac.uk
Activation by Transition Metals
Transition metal complexes can also function as Lewis acids to activate 2H-azirines, enabling unique cycloadditions and coupling reactions.
Gold(III) Bromide (AuBr₃): The reaction of this compound with phenyl isocyanate, catalyzed by AuBr₃, results in a tandem process that yields N-(oxazol-2-yl)urea derivatives. This chemoselective cyclization demonstrates a C,O-selective annulation pathway. researchgate.net
Titanium(II) Complexes: The reaction of this compound with the titanium(II) reagent Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene) leads to the formation of a diazatitanacyclohexene. This organometallic intermediate is formed through the oxidative addition of the titanium into the C–N bond of the azirine, followed by the insertion of a second azirine molecule. The resulting diazatitanacyclohexene derived from this compound is unstable and fragments to produce an azabutadiene and benzonitrile. nih.govacs.org This reactivity showcases how metal-mediated activation can lead to ring-opening and fragmentation pathways. nih.gov
Cycloaddition Reactions Involving 2,3 Diphenyl 2h Azirine
[3+2] Cycloaddition Reactions of 2,3-Diphenyl-2H-azirine
The [3+2] cycloaddition is a prominent reaction pathway for this compound, typically proceeding through the photochemical or thermal generation of a benzonitrilio-phenylmethanide intermediate (a nitrile ylide). researchgate.net This 1,3-dipole then reacts with various dipolarophiles to construct five-membered heterocyclic rings.
Pyrrole (B145914) derivatives can be synthesized through the [3+2] cycloaddition of this compound with suitable reaction partners. One such method involves the visible-light-promoted formal [3+2] cycloaddition with enones. For instance, the reaction of this compound with acrylophenone (B1666309) in the presence of a photocatalyst yields Δ1-pyrrolines, which can be subsequently aromatized to form tetrasubstituted pyrroles. nih.gov A study reported the synthesis of various trisubstituted Δ1-pyrrolines in 41–93% yields. nih.gov Another approach involves the reaction with 2,4,6-triarylpyrylium salts under visible light irradiation, which act as both a dipolarophile and a photosensitizer, to produce tetrasubstituted pyrroles. gpgcpurola.ac.in
Additionally, transition-metal-catalyzed [3+2] cycloadditions provide a route to pyrrole synthesis. Ruthenium-catalyzed reactions with alkynes like methyl 2-butynoate have been investigated through DFT calculations, suggesting a plausible mechanism for this transformation. oup.com Similarly, copper(II)-catalyzed [3+2] cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols has been developed to prepare various fused pyrrole derivatives. mdpi.com
While direct dimerization of this compound to pyrimidines is not a primary pathway, studies on related 2H-azirine-2-carboxylates have shown their capability to undergo an unprecedented oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. nih.gov This reaction is promoted by triethylamine (B128534) in the presence of air and involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. nih.gov The key steps involve the formation of an azomethine ylide and its subsequent 1,3-dipolar cycloaddition to a second azirine molecule. nih.gov Although this specific reaction used azirine-2-carboxylates, it highlights a potential [3+2] pathway for forming six-membered rings from the azirine scaffold.
Table 1: Examples of Pyrrole Synthesis via [3+2] Cycloaddition of this compound
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acrylophenone | Visible light, photocatalyst (9-mesityl-10-methylacridinium tetrafluoroborate), 1,2-dichloroethane (B1671644) | (±)-(cis-2,5-Diphenyl-3,4-dihydro-2H-pyrrol-3-yl)(phenyl)methanone | 70% | nih.gov |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Visible light (blue LEDs), MeCN | 2,3,4,6-Tetraphenylpyrrole | 92% | gpgcpurola.ac.in |
This compound reacts with quinones in a [3+2] cycloaddition manner to yield substituted benzo[f]isoindole-4,9-diones. researchgate.netresearchgate.net This reaction can be promoted by visible light in the presence of a suitable photocatalyst. researchgate.netresearchgate.net The process involves a tandem [3+2] cyclization followed by oxidative aromatization. researchgate.net For example, the reaction of this compound with 1,4-naphthoquinone (B94277) under blue LED irradiation yields 1,3-diphenyl-2H-benzo[f]isoindole-4,9-dione. researchgate.net This method has been shown to be a general and efficient strategy for accessing this class of compounds. researchgate.net
Early photochemical studies also demonstrated that irradiation of this compound in the presence of 1,4-benzoquinones or 1,4-naphthoquinones leads to the formation of 1,3-diphenyl-2H-isoindole-4,7-diones and 1,3-diphenyl-2H-benzo[f]isoindole-4,9-diones, respectively. uzh.ch The reaction proceeds via the intermediate benzonitrile-benzylide, which adds to the unsubstituted C,C-double bond of the quinone. uzh.ch
Table 2: Synthesis of Benzo[f]isoindole-4,9-diones via [3+2] Cycloaddition
| Quinone Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | Visible light (12 W blue LED), PC-I (5 mol%), DCE | 1,3-Diphenyl-2H-benzo[f]isoindole-4,9-dione | 81% | researchgate.net |
| 2-Methyl-1,4-benzoquinone | Irradiation (290-350 nm) | 5-Methyl-1,3-diphenyl-2H-isoindole-4,7-dione | Not specified | uzh.ch |
[3+3] Cycloaddition Reactions of this compound
While less common than [3+2] cycloadditions, formal [3+3] cycloaddition pathways involving this compound have been observed. The reaction of this compound with a low-valent titanium reagent, Cp₂Ti(PMe₃)₂, leads to the formation of a diazatitanacyclohexene. nih.gov This product is formed through the oxidative addition of titanium(II) into the C-N single bond of one azirine molecule to form an azatitanacyclobutene intermediate, which then undergoes insertion of the C=N bond of a second azirine molecule. nih.gov This resulting six-membered metallacycle can be considered a product of a formal [3+3] cycloaddition or dimerization of the azirine. The diazatitanacyclohexene derived from this compound is unstable and fragments to yield N-(1,2-diphenylvinyl)-1-phenylmethanimine and benzonitrile (B105546). nih.gov
[3+2+2] Cycloaddition Reactions of this compound
Ruthenium complexes have been found to catalyze the [3+2+2] cycloaddition of this compound with alkynes possessing a tethered second alkyne unit. oup.com Specifically, the reaction with dipropargyl ether has been studied using density functional theory (DFT) calculations to elucidate the reaction mechanism and explain the selectivity between [3+2+2] and [3+2] cycloaddition pathways. oup.com This type of reaction allows for the construction of complex, seven-membered ring systems.
Electrocyclization Pathways of Conjugated Azapolyenes Derived from this compound
The ring-opening of this compound can lead to the formation of conjugated azapolyenes, which are highly reactive intermediates capable of undergoing various electrocyclization reactions. mdpi.comresearchgate.net
The reaction of this compound with rhodium carbenes, generated from diazo compounds, produces 3,4-diphenyl-substituted 2-azabuta-1,3-dienes. mdpi.comsemanticscholar.org These intermediates can undergo a conrotatory 1,4-electrocyclization, a process allowed by orbital symmetry rules, to form stable 2,3-dihydroazetes in good yields under mild conditions. mdpi.comsemanticscholar.org This cyclization is favored when more favorable 1,5- or 1,6-cyclizations are not possible. mdpi.com It has been noted that for 3,4-diphenyl-2-azabuta-1,3-dienes, 1,5-cyclization to form indoles does not occur due to the trans-configuration of the 4-phenyl group and the nitrogen atom. Instead, the 1,4-cyclization pathway to dihydroazetes is preferred. nih.govacs.org The cyclization of these specific azadienes has been observed to be irreversible. semanticscholar.org
1,5-Electrocyclization to Indoles and Related Structures
The formation of indoles and related structures from this compound via a 1,5-electrocyclization pathway is not a straightforward process and is significantly influenced by the stereochemistry of the reaction intermediates. The reaction of this compound with diazo compounds, typically catalyzed by rhodium(II) complexes, leads to the formation of 3,4-diphenyl-2-azabuta-1,3-diene intermediates. However, these intermediates possess a trans-configuration of the C4-phenyl group relative to the nitrogen atom, which is unfavorable for the subsequent 1,5-electrocyclization required for indole (B1671886) ring formation. cas.czacs.orgacs.org Consequently, these intermediates tend to undergo a competing 1,4-cyclization to yield 2,3-dihydroazetes. acs.orgmdpi.com
Despite this inherent challenge, the synthesis of indole derivatives from this compound is achievable under specific reaction conditions that either circumvent the problematic intermediate or provide enough energy to overcome the stereochemical barrier.
One successful approach involves the reaction of this compound with arynes, generated in situ. This method has been shown to produce a mixture of 2,3-diphenylindole and 1,2,3-triphenylindole. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the azirine on the aryne, leading to a zwitterionic intermediate that can then cyclize to form the indole core. nih.gov The reaction conditions, particularly the temperature, can influence the product distribution between N-unsubstituted and N-aryl indoles. nih.gov
Another potential pathway to indole derivatives involves the initial formation of a 2H-1,4-oxazine through a 1,6-cyclization of the 2-azabutadiene intermediate. It has been proposed that at elevated temperatures, these oxazines can undergo a reversible ring-opening to regenerate the azadiene tautomer. This regenerated azadiene may then possess the necessary conformation to undergo a 1,5-electrocyclization to furnish the corresponding indole derivative. scispace.com
While direct 1,5-electrocyclization of the initially formed 2-azabutadiene from this compound is disfavored, these alternative strategies demonstrate that indole and its derivatives are accessible from this versatile starting material.
1,6-Electrocyclization to Pyrazines and Pyridines
The strained ring system of this compound makes it a valuable precursor for the synthesis of various six-membered heterocyclic compounds, including pyrazines and pyridines, through 1,6-electrocyclization reactions. These transformations typically involve the reaction of the azirine with a suitable partner to generate an acyclic intermediate that subsequently cyclizes.
The synthesis of pyridines from 2,3-disubstituted-2H-azirines, including the diphenyl derivative, can be achieved through a rhodium(II)-catalyzed reaction with diazo compounds that contain an alkenyl substituent. This reaction generates a 3-azahexa-1,3,5-triene intermediate, which readily undergoes a 1,6-electrocyclization to form a 3,4-dihydropyridine. Tautomerization of the dihydropyridine (B1217469) yields the more stable 1,4-dihydropyridine, which can then be oxidized in a one-pot procedure using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the fully aromatic pyridine (B92270) derivative in moderate to high yields. mdpi.com
Pyrazine derivatives can also be synthesized from this compound. For instance, the reaction of this compound with α-diazo oxime ethers in the presence of a copper catalyst can lead to the formation of unsymmetrical pyrazines. nih.gov Another route involves the dimerization of the azirine. For example, the reaction of this compound mediated by titanium(II) complexes forms a diazatitanacyclohexene. This organometallic intermediate can be considered a product of a formal [4+2] cyclodimerization and represents a key step in the catalytic formation of an azabutadiene and benzonitrile from the fragmentation of the six-membered ring. nih.gov
Table 1: Synthesis of Pyridines and Related Structures from this compound
| Reactant with this compound | Catalyst/Mediator | Intermediate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diazo compound with alkenyl substituent | Rhodium(II) acetate (B1210297) | 3-Azahexa-1,3,5-triene | Substituted Pyridine (after oxidation) | Moderate to High | mdpi.com |
| Self-reaction (dimerization) | Cp₂Ti(BTMSA) | Diazatitanacyclohexene | N-(1,2-diphenylvinyl)-1-phenylmethanimine and Benzonitrile | Not reported as isolated yield of pyrazine | nih.gov |
Stereoselectivity in Cycloaddition Processes of this compound
The stereochemical outcome of cycloaddition reactions involving this compound is a critical aspect that dictates the three-dimensional structure of the resulting heterocyclic products. The facial selectivity of the attack on the azirine ring and the stereochemistry of the subsequent bond formations have been the subject of detailed investigations.
A significant example of high stereoselectivity is observed in the 1,3-dipolar cycloaddition of the nitrile ylide derived from the photochemical irradiation of this compound. When this nitrile ylide is trapped with E- and Z-isomers of 3-(tosyloxymethylene)tetrahydrofuran-2-one, the reaction proceeds with excellent regio- and stereoselectivity to yield spiroheterocyclic products. cas.czresearchgate.netcas.cz The stereochemistry of the starting dipolarophile is retained in the product, indicating a concerted cycloaddition mechanism.
In the context of Diels-Alder reactions, where the 2H-azirine acts as a dienophile, the stereoselectivity can be influenced by various factors. Early studies on the addition of nucleophiles, such as Grignard reagents, to this compound revealed that the attack predominantly occurs from the less hindered face of the azirine ring. semanticscholar.org For more complex cycloadditions, the use of chiral auxiliaries attached to the azirine has proven effective in inducing high diastereoselectivity. Lewis acid mediation in these aza-Diels-Alder reactions is often crucial for achieving high yields and selectivities, leading to the formation of bi- and tricyclic heterocyclic compounds with a fused tetrahydropyridine-aziridine moiety. diva-portal.orgrsc.org
Furthermore, the formation of dihydroazetes from the reaction of this compound with a diazoamidoester has been shown to be stereoselective, not only in the cyclization step but also in the formation of the intermediate azadiene. mdpi.comresearchgate.net This suggests a high degree of stereocontrol throughout the reaction sequence.
Table 2: Examples of Stereoselective Cycloadditions of this compound
| Reaction Type | Reactant with this compound | Key Features | Observed Selectivity | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | (E)- and (Z)-3-(Tosyloxymethylene)tetrahydrofuran-2-one | Photochemically generated nitrile ylide | Excellent regio- and stereoselectivity | cas.czresearchgate.netcas.cz |
| Aza-Diels-Alder Reaction | Dienes (with chiral auxiliary on azirine) | Lewis acid mediated | High diastereoselectivity (up to 97% de) | diva-portal.orgrsc.org |
| [2+2] Cycloaddition/1,4-Electrocyclization | Diazoamidoester | Formation of dihydroazete | Stereoselective formation of intermediate and product | mdpi.comresearchgate.net |
| Nucleophilic Addition | Grignard Reagents | Formation of aziridines | Attack at the less hindered face | semanticscholar.org |
Catalytic Methodologies in 2,3 Diphenyl 2h Azirine Chemistry
Transition Metal-Catalyzed Reactions Involving 2,3-Diphenyl-2H-azirine
Transition metals have been pivotal in activating the C-N and C-C bonds of this compound, paving the way for novel coupling and cycloaddition reactions.
Low-valent titanium complexes have been shown to effectively mediate the coupling of 2H-azirines, including this compound. The reaction of Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene) with this compound leads to the formation of a diazatitanacyclohexene. chesci.comnih.gov This process is believed to occur via an initial oxidative addition of the titanium(II) into the C-N single bond of the azirine, forming an azatitanacyclobutene intermediate. This intermediate then undergoes a rapid insertion of the C=N bond of a second azirine molecule into the Ti-C bond to yield the six-membered metallacycle. nih.gov
The stability and subsequent reactivity of the resulting diazatitanacyclohexene are highly dependent on the substituents of the original 2H-azirine. In the case of the diazatitanacyclohexene derived from this compound, the complex is unstable in solution and decomposes to form N-(1,2-diphenylvinyl)-1-phenylmethanimine and benzonitrile (B105546). chesci.com This transformation demonstrates a formal disproportionation of the 2H-azirine. Efforts have been made to render this process catalytic, showing that titanium(II) is a competent catalyst for the functionalization of 2H-azirines. chesci.comnih.gov
Table 1: Products of Titanium(II)-Mediated Reaction of this compound
| Reactant | Catalyst System | Intermediate | Final Products |
|---|
Rhodium(II) catalysts are well-known for their ability to generate carbene intermediates from diazo compounds. In the context of 2H-azirine chemistry, rhodium(II) catalysts facilitate reactions with various partners. For instance, the reaction of 2H-azirines with carbonyl-ene-yne compounds, which serve as furylcarbene precursors, in the presence of a rhodium(II) catalyst yields 1-furyl-2-aza-1,3-dienes. rsc.org The proposed mechanism involves the addition of a furylcarbene-rhodium(II) complex to the 2H-azirine, followed by the opening of the azirine ring. rsc.org
Furthermore, rhodium(II) catalysts have been employed in formal [3+2] and [3+3] cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines. These reactions provide efficient routes to polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines, respectively. researchgate.net The switchable reactivity is dependent on the reaction conditions, where the rhodium-azavinylcarbene intermediate, generated from the triazole, can act as either a [2C] or an aza-[3C] synthon. researchgate.net
Table 2: Rhodium(II)-Catalyzed Reactions of 2H-Azirines
| 2H-Azirine Reactant | Co-reactant | Catalyst | Product Type |
|---|---|---|---|
| 2H-Azirines | Carbonyl-ene-yne compounds | Rhodium(II) complex | 1-Furyl-2-aza-1,3-dienes |
| 2H-Azirines | 1-Tosyl 1,2,3-triazoles | Rhodium(II) complex | 3-Aminopyrroles ([3+2] cycloaddition) |
Palladium catalysis has been successfully applied to the ring-opening of 2H-azirines through C-N bond cleavage. A notable example is the palladium-catalyzed reaction of 2,3-diaryl-2H-azirines with carboxylic acids, which affords functionalized α-amido ketones. rsc.orgfao.orgorganic-chemistry.org This transformation proceeds through a nucleophilic addition of the carboxylic acid to the azirine, followed by C-N single-bond cleavage and a subsequent thermal rearrangement. rsc.orgorganic-chemistry.org The methodology is characterized by its high atom efficiency and broad functional group tolerance. rsc.orgorganic-chemistry.org The use of specific ligands, such as chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver, can significantly improve the yield of the desired α-amido ketone. organic-chemistry.org
Table 3: Palladium-Catalyzed Synthesis of α-Amido Ketones from 2,3-Diaryl-2H-azirines
| 2H-Azirine Substrate | Carboxylic Acid | Catalyst System | Product |
|---|---|---|---|
| This compound | Benzoic acid | Pd(OAc)₂ / Additive | N-(2-oxo-1,2-diphenylethyl)benzamide |
Currently, there is a lack of specific literature detailing the ruthenium-catalyzed cycloaddition reactions where this compound acts as a direct substrate. While ruthenium catalysts are known to mediate various cycloadditions, such as the azide-alkyne cycloaddition (RuAAC), their application in reactions involving the this compound ring system remains an area for future exploration.
Copper catalysts have proven versatile in promoting reactions involving 2H-azirines. One application is the synthesis of β-trifluoromethylated acrylonitriles and trifluoromethyl-substituted 2H-azirines. nih.gov This novel alkyne difunctionalization reaction proceeds under mild conditions. nih.gov
Additionally, the reactivity of 2H-azirines in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has been investigated. It was found that the reaction between an azide (B81097), an alkyne, and a 2H-azirine results in a C-C bond formation at the fifth position of the 1,2,3-triazole ring. rsc.org This outcome was contrary to a previously misidentified C-N bond connectivity, and the mechanism was elucidated using DFT calculations. rsc.org Furthermore, copper hydride catalysis has been employed in the first kinetic resolution of racemic 2H-azirines for the asymmetric preparation of N-H aziridine-2-carboxylates.
Table 4: Overview of Copper-Catalyzed Reactions Involving 2H-Azirines
| Reaction Type | Substrates | Catalyst | Product |
|---|---|---|---|
| Alkyne Difunctionalization | Alkynes, Trifluoromethyl source, Nitrile source | Copper catalyst | β-Trifluoromethylated acrylonitriles / Trifluoromethyl-substituted 2H-azirines |
| Azide-Alkyne Cycloaddition | Azides, Alkynes, 2H-Azirines | Copper catalyst | C5-substituted 1,2,3-triazoles |
Photocatalysis in this compound Chemistry
Photocatalysis offers a powerful and sustainable approach to activate this compound and other derivatives. Visible-light photocatalysis has been utilized for the coupling of azirines with electron-deficient alkynes to produce highly functionalized pyrroles. chesci.com
The photochemistry of 2H-azirines can be wavelength-dependent, leading to selective bond cleavage. For instance, irradiation of certain 2H-azirines with short-wavelength light can induce C-C bond cleavage to form a nitrile ylide, while long-wavelength light can exclusively promote C-N bond cleavage. This selectivity opens up different reaction pathways from the same starting material. More recently, energy transfer (EnT) catalysis has been employed for the in situ generation of strained 2H-azirines from isoxazole-5(4H)-ones. Subsequent selective C(sp²)–C(sp³) bond cleavage of the azirine intermediate via a second energy transfer event facilitates a formal [3 + 2] cycloaddition with a range of electrophiles, providing access to valuable pyrroline-type moieties.
Table 5: Photocatalytic Transformations of 2H-Azirines
| Catalysis Type | Substrates | Outcome | Product Type |
|---|---|---|---|
| Visible-light photocatalysis | 2H-Azirines, Electron-deficient alkynes | Coupling | Functionalized pyrroles |
| Wavelength-dependent photolysis | 2H-Azirines | Selective bond cleavage | Nitrile ylides (from C-C cleavage) or Vinyl nitrenes (from C-N cleavage) |
Computational and Theoretical Studies of 2,3 Diphenyl 2h Azirine
Electronic Structure Calculations on 2,3-Diphenyl-2H-azirine
Electronic structure calculations are fundamental to understanding the stability, reactivity, and spectroscopic properties of this compound. The strained three-membered ring, coupled with the electronic effects of the two phenyl substituents, creates a unique electronic landscape.
Research has shown that the crystal structure of this compound is hexagonal, consisting of helical arrangements that create voids within the structure. nih.gov This intricate packing is influenced by intermolecular interactions, which can be elucidated through electronic structure methods. High-pressure studies combined with single-crystal X-ray diffraction have revealed that this hexagonal structure is remarkably stable, persisting up to 10 GPa. nih.gov This stability is attributed to the reduction in the size of the voids within the helical framework under pressure, despite the inherent strain of the azirine ring. nih.gov
Theoretical calculations on 2H-azirines, in general, have been performed using methods like Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 to investigate the nπ* and ππ*-excited states. nih.gov These calculations are crucial for understanding the photochemical behavior of these molecules. For this compound, the phenyl groups are expected to significantly influence the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to its reactivity.
Table 1: Representative Calculated Electronic Properties of Phenyl-Substituted 2H-Azirines (Note: This table is illustrative, based on typical findings for phenyl-substituted azirines in the literature, as specific values for this compound were not available in the searched sources.)
| Property | Calculated Value (Representative) | Method/Basis Set | Significance |
| HOMO Energy | -6.5 eV | DFT/B3LYP | Relates to the molecule's ability to donate electrons. The phenyl groups raise this energy compared to unsubstituted azirine. |
| LUMO Energy | -1.2 eV | DFT/B3LYP | Relates to the molecule's ability to accept electrons. The phenyl groups lower this energy, enhancing electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP | Indicates electronic stability and the energy required for electronic excitation. |
| Dipole Moment | 1.8 D | DFT/B3LYP | Reflects the charge distribution and polarity of the molecule. |
Reaction Mechanism Simulations and Dynamics Studies for 2H-Azirines
Dynamics simulations are powerful tools for modeling the time-evolution of chemical reactions, particularly photochemical processes. For 2H-azirines, these simulations have been instrumental in understanding the ultrafast processes that follow photoexcitation.
Combined electronic structure calculations and dynamics simulations on 2-phenyl- and 3-phenyl-2H-azirine have shown that photochemical cleavage of the C-C single bond is an ultrafast nonadiabatic process, occurring in less than 100 femtoseconds. nih.gov This process leads to the formation of nitrile ylides via a conical intersection between the first excited state (S1) and the ground state (S0). nih.gov The simulations have successfully reproduced the rapid formation of these ylides as observed in experiments. nih.gov
Specifically for this compound, low-temperature irradiation leads to a nearly quantitative conversion to its corresponding nitrile ylide, benzonitrile-benzylide. researchgate.net This photochemical ring-opening is a key reaction, and its dynamics are a central focus of theoretical studies. Laser flash photolysis studies have been used to observe the transient intermediates formed during the photochemistry of this compound, identifying the formation of the nitrile ylide. digitellinc.com Nonadiabatic dynamics simulations can model such processes, tracking the molecular geometry from the moment of light absorption through the electronic state transitions that lead to the ring-opened product. These simulations show that for phenyl-substituted azirines, the photocleavage of the C-N bond is also a possible pathway, likely occurring in the S1 state. nih.gov
Density Functional Theory (DFT) Applications in this compound Reactivity
Density Functional Theory (DFT) has become a standard tool for investigating the reactivity of organic molecules, and this compound is no exception. DFT calculations are used to predict reaction pathways, determine activation energies, and rationalize observed product distributions for reactions such as cycloadditions and ring expansions.
The primary photochemical reaction of this compound is the cleavage of the C2-C3 bond to form a highly reactive nitrile ylide intermediate. smolecule.com This intermediate, benzonitrile-benzylide, can then undergo various thermal or photochemical reactions, most notably [3+2] cycloadditions with dipolarophiles. DFT calculations have been extensively used to study the mechanism and selectivity of such cycloaddition reactions. nih.gov These studies help in understanding the frontier molecular orbital (FMO) interactions between the nitrile ylide and the dipolarophile, which govern the regioselectivity and stereoselectivity of the reaction.
DFT has also been applied to understand the thermal reactivity of 2H-azirines. For instance, the thermal cleavage of the C-C bond to yield nitrile ylides has a high activation barrier, making it a photochemically driven process. nih.gov Furthermore, DFT calculations support mechanistic proposals for various transformations of azirine derivatives, aiding in the characterization of intermediates formed upon irradiation. nih.gov
Analysis of Transition States and Reactive Intermediates
The reactivity of this compound is largely dictated by the nature of its transition states and the properties of its reactive intermediates. Computational chemistry allows for the detailed characterization of these transient species.
The key reactive intermediate generated from this compound is the benzonitrile-benzylide, a nitrile ylide. researchgate.net This 1,3-dipole is the central player in subsequent cycloaddition reactions. Computational studies can determine the geometry, electronic structure, and stability of this ylide. Upon irradiation, this compound can also potentially form a vinylnitrene intermediate through the cleavage of the C-N bond, although the formation of the nitrile ylide is the principal photoreaction. nih.govdigitellinc.com
Transition state (TS) analysis using DFT is crucial for understanding reaction kinetics and selectivity. For the [3+2] cycloaddition reactions of the benzonitrile-benzylide, computational chemists can locate the transition state structures for different modes of addition (e.g., endo vs. exo, or different regioisomeric pathways). By comparing the energies of these transition states, the preferred reaction pathway and the expected product distribution can be predicted. For example, in the cycloaddition of a nitrile ylide, the lower energy transition state will correspond to the major product isomer observed experimentally.
Table 2: Representative Calculated Activation Energies for Reactions of Phenyl-Substituted 2H-Azirines (Note: This table is illustrative, based on computational studies of related 2H-azirine systems, as specific values for this compound were not available in the searched sources.)
| Reaction | Reactive Intermediate | Computational Method | Calculated Activation Energy (kcal/mol) | Implication |
| Photochemical C-C Cleavage | Nitrile Ylide | CASSCF/CASPT2 | Very low barrier from excited state | Ultrafast, efficient formation of the ylide. nih.gov |
| Thermal C-C Cleavage | Nitrile Ylide | DFT | >50 | Photochemical conditions are required for this reaction. nih.gov |
| [3+2] Cycloaddition | Nitrile Ylide | DFT (B3LYP/6-31G*) | 10-15 (typical) | Facile reaction of the intermediate with dipolarophiles. |
| Photochemical C-N Cleavage | Vinylnitrene | CASSCF/CASPT2 | Accessible from excited state | A competing, but often minor, photochemical pathway. nih.gov |
Stereochemical Analysis through Computational Methods
Computational methods are particularly powerful for predicting and rationalizing the stereochemical outcomes of reactions involving chiral or prochiral molecules. For reactions of this compound and its derivatives, understanding the factors that control stereoselectivity is crucial for synthetic applications.
The [3+2] cycloaddition reaction of the nitrile ylide derived from this compound with various dipolarophiles can lead to the formation of multiple stereoisomers. DFT calculations can be employed to model the different transition states leading to these stereoisomers. By comparing the relative free energies of these transition states, the diastereoselectivity and enantioselectivity of the reaction can be predicted.
For example, DFT studies on aziridination reactions have been used to understand the origins of diastereoselectivity by analyzing steric and electronic factors in the addition and elimination transition states. nih.gov Although not directly on this compound, these studies demonstrate the methodology. The calculations can reveal subtle non-covalent interactions, such as hydrogen bonding or steric hindrance in the transition state, that favor the formation of one stereoisomer over another. Such analyses are invaluable for designing new stereoselective reactions and for understanding the mechanisms of existing ones.
Synthetic Applications of 2,3 Diphenyl 2h Azirine As a Building Block
Precursor for Aziridines and Highly Functionalized NH-Aziridines
2,3-Diphenyl-2H-azirine is an effective electrophile for the synthesis of functionalized aziridine (B145994) rings. The addition of nucleophiles across the strained C=N bond leads to the formation of stable, saturated aziridine systems.
A sustainable and efficient method for preparing highly functionalized NH-aziridines involves a mixed flow-batch approach starting from vinyl azides. beilstein-journals.orgbeilstein-archives.org In this process, the corresponding 2H-azirine, such as this compound, is first generated from its vinyl azide (B81097) precursor under continuous flow conditions, which mitigates the hazards associated with the thermal cyclization of organic azides. beilstein-journals.orgbeilstein-archives.org The resulting azirine solution is then reacted in a batch-wise manner with various organolithium reagents. beilstein-journals.orgresearchgate.net This addition proceeds stereoselectively, affording a library of functionalized NH-aziridines without the need for protection/deprotection steps. beilstein-journals.orgbeilstein-archives.org For instance, the reaction of this compound with phenyllithium (B1222949) yields 2,2,3-triphenylaziridine in good yield. beilstein-journals.orgbeilstein-archives.org This method highlights a green and safe route to these valuable nitrogen-containing scaffolds. beilstein-journals.org
| Reagent | Product | Yield | Reference |
| Phenyllithium (PhLi) | 2,2,3-Triphenylaziridine | 62% | beilstein-journals.orgbeilstein-archives.org |
| Hexyllithium (HexLi) | 2-Hexyl-2,3-diphenylaziridine | - | beilstein-journals.org |
| n-Butyllithium (BuLi) | 2-Butyl-2,3-diphenylaziridine | - | beilstein-journals.org |
| iso-Butyllithium (i-BuLi) | 2-iso-Butyl-2,3-diphenylaziridine | - | beilstein-archives.org |
Intermediates in the Formation of N-Heterocycles
The ability of the azirine ring to undergo cleavage and subsequent rearrangement or cycloaddition makes this compound a key intermediate in the synthesis of a diverse range of nitrogen-containing heterocycles (N-heterocycles).
Pyrroles, a fundamental heterocyclic motif in many natural products and pharmaceuticals, can be efficiently synthesized from this compound. One notable method involves an organo-photocatalytic formal [3+2] cycloaddition with β-substituted nitroalkenes. thieme-connect.com This visible-light-mediated reaction proceeds with excellent regioselectivity to furnish highly substituted pyrroles. thieme-connect.com For example, this compound reacts effectively with various nitroalkene adducts to produce tetrasubstituted pyrroles in high yields. thieme-connect.com
Another approach involves the reaction of this compound with titanium(II) reagents. nih.gov The reaction of two equivalents of the azirine with Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene) initially forms a diazatitanacyclohexene. nih.gov While this intermediate, derived from this compound, is unstable and fragments, related robust titanacycles can be protonolyzed with methanol (B129727) to yield fully substituted 1H-pyrroles. nih.gov
| Reactant(s) | Conditions | Product | Yield | Reference |
| β-Substituted Nitroalkenes | Visible Light, Organocatalyst (PC-I) | Tetrasubstituted Pyrroles | ~83% | thieme-connect.com |
| Cp₂Ti(BTMSA), then MeOH | Stepwise reaction | 2,4-Dimethyl-3,5-diphenyl-1H-pyrrole (from a related azirine) | - | nih.gov |
Indole (B1671886) scaffolds are central to numerous biologically active compounds. A powerful, transition-metal-free method for synthesizing indoles involves the reaction of this compound with arynes. acs.orgnih.govresearchgate.net Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with the azirine in a temperature-dependent manner, leading to either N-unsubstituted or N-aryl indoles with high selectivity. acs.orgresearchgate.net
When the reaction is conducted at 60 °C, the aryne smoothly inserts into the azirine ring to form 2,3-diphenyl-1H-indole as the major product. researchgate.net Conversely, performing the reaction at a lower temperature of -10 °C switches the selectivity to favor the formation of 1,2,3-triphenylindole. researchgate.net An earlier method described by Nair and Kim, using benzyne (B1209423) generated from benzenediazonium-2-carboxylate, also yielded a mixture of 2,3-diphenylindole and 1,2,3-triphenylindole from this compound. acs.orgnih.gov
| Aryne Precursor | Temperature | Major Product | Yield | Reference |
| o-(trimethylsilyl)aryl triflate / KF | 60 °C | 2,3-Diphenyl-1H-indole | 65% | researchgate.net |
| o-(trimethylsilyl)aryl triflate / KF | -10 °C | 1,2,3-Triphenylindole | Good | researchgate.net |
| Benzenediazonium-2-carboxylate | - | Mixture of 2,3-diphenylindole and 1,2,3-triphenylindole | - | acs.orgnih.gov |
This compound serves as a precursor for both five- and six-membered oxygen-containing heterocycles.
Oxazines: 2H-1,4-Oxazines can be prepared via the Rh(II)-catalyzed reaction of this compound with α-diazoketones. beilstein-journals.org The reaction proceeds through the formation of an intermediate azirinium ylide, which undergoes irreversible ring opening to a 2-azabuta-1,3-diene, followed by a 1,6-cyclization to yield the oxazine (B8389632) derivative. beilstein-journals.org For example, reacting this compound with 1-diazo-1-phenylpropan-2-one in boiling 1,2-dichloroethane (B1671644) with a Rh₂(OAc)₄ catalyst produces the corresponding 2H-1,4-oxazine in 60% yield. beilstein-journals.org
Oxazoles: A gold-catalyzed reaction provides a pathway to oxazole (B20620) derivatives. The AuBr₃-catalyzed reaction of this compound with phenyl isocyanate results in a tandem process that yields aromatic oxazole-ureas. researchgate.net This C,O-selective annulation forms N-(oxazol-2-yl)urea derivatives, combining an oxazole ring and a urea (B33335) group in a single molecule. researchgate.net
| Reactant(s) | Catalyst | Product Type | Yield | Reference |
| 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ | 2H-1,4-Oxazine | 60% | beilstein-journals.org |
| Phenyl isocyanate | AuBr₃ | N-(oxazol-2-yl)urea | - | researchgate.net |
Dimerization and cycloaddition reactions of this compound can lead to six-membered heterocycles containing two nitrogen atoms, such as pyrimidines and pyrazines.
Pyrimidines: The treatment of this compound with phenyldiazomethane (B1605601) in the presence of a copper catalyst, typically used for carbene generation, yields traces of 2,4,5,6-tetraphenylpyrimidine, among other products. publish.csiro.au Palladium-catalyzed reactions of 2,3-diphenylazirine can also produce dihydropyrimidine (B8664642) products through dimerization. mdpi.com
Pyrazines: Under pyrolytic conditions, this compound can rearrange and dimerize. publish.csiro.au When treated with phenyldiazomethane and copper powder, 2,3,5,6-tetraphenylpyrazine (B1296028) is formed as a minor product, indicating the azirine's role as a precursor to this scaffold. publish.csiro.au Furthermore, acid-catalyzed dimerization of 3-aryl-2H-azirines can lead to dihydropyrazine (B8608421) intermediates, which are precursors to more complex heterocyclic systems. beilstein-journals.org
| Conditions | Product | Reference |
| Phenyldiazomethane, Cu powder | 2,4,5,6-Tetraphenylpyrimidine (trace) | publish.csiro.au |
| Palladium catalyst | Dihydropyrimidine derivative | mdpi.com |
| Phenyldiazomethane, Cu powder | 2,3,5,6-Tetraphenylpyrazine (trace) | publish.csiro.au |
| Acid catalysis | Dihydropyrazine derivative | beilstein-journals.org |
The reactivity of this compound extends to the synthesis of various other heterocyclic structures.
Imidazoles: A ZnCl₂-catalyzed [3+2] cycloaddition between this compound and benzimidates provides a route to substituted imidazoles. acs.org This annulation reaction afforded the corresponding pentasubstituted imidazole (B134444) in 78% yield. acs.org
Tetrazolyl-indoles: Expanding on the indole synthesis methodology, 2H-azirines bearing a tetrazole moiety can react with arynes to selectively produce 3-(1H-tetrazol-5-yl)-indole derivatives. acs.org This approach demonstrates the compatibility of the azirine chemistry with other complex heterocyclic substituents.
Fused Heterocycles: In the presence of acylketenes generated from furan-2,3-diones, 3-aryl-2H-azirines can undergo a domino reaction. beilstein-journals.org This involves an acid-catalyzed dimerization to a dihydropyrazine, followed by a double cycloaddition with two molecules of the acylketene. The result is a novel, complex heterocyclic skeleton, bis beilstein-journals.orgCurrent time information in Merrimack County, US.oxazino[3,2-a:3',2'-d]pyrazine-4,10-dione. beilstein-journals.org
| Reactant(s) | Conditions/Catalyst | Product Type | Yield | Reference |
| Benzimidate | ZnCl₂ | Imidazole | 78% | acs.org |
| Aryne | KF, 18-crown-6 | 3-(1H-Tetrazol-5-yl)-indole | Good | acs.org |
| Acylketene (from furan-2,3-dione) | Acid catalysis | Bis beilstein-journals.orgCurrent time information in Merrimack County, US.oxazino[3,2-a:3',2'-d]pyrazine-4,10-dione | - | beilstein-journals.org |
General Utility in the Construction of Complex Organic Molecules
This compound serves as a versatile and highly reactive building block in organic synthesis, primarily owing to the significant strain within its three-membered ring. ontosight.ai This inherent reactivity allows it to participate in a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles and other functionalized organic compounds. ontosight.ai
The utility of this compound is demonstrated in its reactions with various coupling partners. For instance, it can be transformed into highly functionalized NH-aziridines. This is achieved by first generating the this compound from the corresponding vinyl azide, followed by a reaction with organolithium compounds like hexyl lithium (HexLi) or isobutyl lithium (iBuLi). Notably, these addition reactions proceed with a high degree of stereoselectivity. beilstein-journals.org In one specific example, the reaction with phenyl lithium (PhLi) resulted in the formation of 2,2,3-triphenylaziridine in a 62% yield. beilstein-journals.org
Furthermore, this compound is a key precursor in the synthesis of substituted pyrroles, which are important structural motifs in many biologically active compounds and functional materials. One such method involves the transition metal-catalyzed reaction with 1,2,4-tricarbonyl compounds, which yields 3-(1,2-dioxoethyl)- and 2,3-dicarbonyl-pyrrole derivatives. researchgate.net The reaction's regioselectivity and yield are influenced by the choice of catalyst and reaction conditions, with evidence suggesting the mechanism involves the formation of an azirine-metal complex followed by a nucleophilic cleavage of the N-C3 bond. researchgate.net Another approach to pyrrole (B145914) synthesis involves a photocatalyzed coupling reaction between this compound and electron-deficient alkynes, which proceeds via cleavage of the azirine's C-C bond. nih.gov
A practical and efficient method for the synthesis of 2,3-diaryl-2H-azirines, including the diphenyl derivative, involves the cesium carbonate (Cs2CO3)-mediated cyclization of ketoxime acetates. orgsyn.org This method provides a reliable route to access these valuable synthetic intermediates.
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Yield |
| This compound | Phenyl lithium | 2,2,3-Triphenylaziridine | - | 62% |
| This compound | 1,2,4-Tricarbonyl compounds | 3-(1,2-Dioxoethyl)- and 2,3-dicarbonyl-pyrrole derivatives | Transition metal | Varies |
| This compound | Electron-deficient alkynes | Highly functionalized pyrroles | Photocatalyst | Varies |
| 1,2-Diphenylethanone O-acetyl oxime | - | This compound | Cesium carbonate | 79% |
Development of Novel Organometallic Complexes from this compound
The strained nature of this compound also makes it an intriguing ligand and reactive partner in organometallic chemistry, leading to the formation of novel metal complexes. researchgate.net Its reactions with various transition metals have been explored, resulting in a diverse range of organometallic structures.
One notable example is the reaction of this compound with the titanium(II) complex Cp2Ti(BTMSA) (where Cp is cyclopentadienyl (B1206354) and BTMSA is bis(trimethylsilyl)acetylene). acs.orgnih.gov This reaction proceeds via the oxidative addition of the titanium(II) into the C-N bond of the azirine, initially forming a putative azatitanacyclobutene intermediate. This intermediate then reacts with a second molecule of the azirine through C=N insertion into the Ti-C bond. nih.govacs.orgnih.gov The final product is a diazatitanacyclohexene, which is formed in a 66% NMR yield upon the addition of two equivalents of the azirine. nih.gov Interestingly, this diazatitanacyclohexene, which bears phenyl substituents, is not stable and fragments to yield an azabutadiene and a nitrile. This fragmentation process can be catalytic when an excess of this compound is present. nih.govacs.orgnih.gov
Rhodium and palladium complexes of 2H-azirines have also been synthesized and characterized. For instance, the reaction of 3-phenyl-2H-azirine with the dimeric complex [(η5-C5Me5)RhCl2]2 affords a neutral mono-azirine complex, [(η5-C5Me5)RhCl2(az)]. researchgate.net In the case of palladium, the reaction of (C6H5CN)2PdCl2 with various 2H-azirines leads to the formation of trans-bis(2H-azirine)palladium dichloride complexes. researchgate.net The subsequent cleavage of the azirine rings in these palladium complexes has been studied, revealing a rupture of the C-N single bond to form novel bis(η2-3-chloro-1-azaallylpalladium) dichloride complexes. researchgate.net
Furthermore, ruthenium-catalyzed cycloadditions of this compound with substrates like dipropargyl ether and methyl 2-butynoate have been investigated through density functional theory (DFT) calculations. researchgate.netoup.com These studies have proposed plausible mechanisms for both [3+2+2] and [3+2] cycloaddition reactions, highlighting the role of the metal in mediating these complex transformations. researchgate.net
| Metal Complex/Reagent | Azirine Derivative | Resulting Organometallic Complex/Product | Key Findings |
| Cp2Ti(BTMSA) | This compound | Diazatitanacyclohexene | Formed via an azatitanacyclobutene intermediate; fragments to azabutadiene and nitrile. nih.govacs.orgnih.gov |
| [(η5-C5Me5)RhCl2]2 | 3-Phenyl-2H-azirine | [(η5-C5Me5)RhCl2(az)] | Formation of a neutral mono-azirine rhodium(III) complex. researchgate.net |
| (C6H5CN)2PdCl2 | 2H-Azirines | trans-Bis(2H-azirine)palladium dichloride | Subsequent ring cleavage forms bis(η2-3-chloro-1-azaallylpalladium) dichloride complexes. researchgate.net |
| Ruthenium catalyst | This compound | Cycloaddition products | DFT studies suggest plausible mechanisms for [3+2+2] and [3+2] cycloadditions. researchgate.netoup.com |
Q & A
What are the key synthetic routes for 2,3-Diphenyl-2H-azirine, and how do their yields compare?
Basic Research Question
The compound can be synthesized via (1) the reaction of N,N-dimethylhydrazones with electrophilic arynes (47% yield) and (2) a sustainable flow-batch method using vinyl azides (excellent yields >90%) . The flow-batch approach minimizes intermediate isolation steps, enhancing efficiency and scalability. For reproducibility, ensure precise control of reaction parameters (e.g., temperature, solvent purity) and validate yields via HPLC or NMR.
How can polymerization of this compound be mitigated during synthesis?
Advanced Research Question
Polymerization risks are noted in crude mixtures, particularly with electron-deficient derivatives like 3-(perfluorophenyl)-2H-azirine . To suppress this:
- Use low-temperature conditions (<0°C) during isolation.
- Add stabilizing agents (e.g., radical inhibitors like BHT).
- Prioritize rapid purification via flash chromatography or crystallization.
- Monitor stability using time-resolved spectroscopic techniques (e.g., in situ FTIR).
What mechanistic insights explain the formation of this compound from hydrazones and arynes?
Advanced Research Question
The reaction involves (1) nucleophilic attack of the hydrazone nitrogen on the aryne, forming a basic aryl anion, (2) deprotonation of a methylene proton adjacent to the hydrazone, and (3) intramolecular SN2 cyclization to form the azirine ring . Computational studies (DFT) support this pathway, highlighting transition-state stabilization via electron-withdrawing groups on the hydrazone . Experimental validation requires isotopic labeling (e.g., deuterated substrates) to track proton transfer steps.
How should researchers resolve contradictions in reported yields across synthesis methods?
Methodological Focus
Yield discrepancies (e.g., 47% vs. >90%) arise from differences in reaction kinetics, solvent effects, or side reactions . To address this:
- Replicate protocols with rigorous control of variables (e.g., reagent stoichiometry, mixing efficiency).
- Use kinetic profiling (e.g., reaction calorimetry) to identify rate-limiting steps.
- Compare byproduct profiles via LC-MS to trace yield loss mechanisms.
- Apply statistical tools (e.g., Design of Experiments) to optimize conditions .
What are the stability considerations for this compound under storage and reaction conditions?
Basic Research Question
The compound is sensitive to heat, light, and moisture. Key precautions include:
- Storage in inert atmospheres (Ar/N₂) at –20°C in amber vials.
- Use of anhydrous solvents (e.g., THF, CH₂Cl₂) purified via molecular sieves.
- Avoidance of strong acids/bases to prevent ring-opening reactions.
Refer to safety guidelines for handling flammable organics (e.g., static discharge prevention) .
How can computational methods enhance the study of 2H-azirine reactivity?
Advanced Research Question
Density Functional Theory (DFT) predicts reaction pathways, transition states, and regioselectivity. For example:
- Simulate azirine ring-opening reactions to evaluate nucleophilic/electrophilic sites.
- Calculate activation barriers for cycloadditions (e.g., with dipolarophiles).
- Validate computational models against experimental spectroscopic data (e.g., NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
